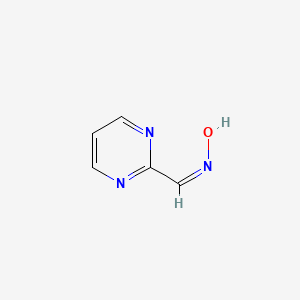

(E)-Pyrimidine-2-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-Pyrimidine-2-carbaldehyde oxime is an organic compound belonging to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The (E)-configuration indicates the specific geometric isomer where the substituents are on opposite sides of the double bond.

Preparation Methods

(E)-Pyrimidine-2-carbaldehyde oxime can be synthesized through the reaction of pyrimidine-2-carbaldehyde with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, often carried out at room temperature, and the product is usually obtained in good yield.

Industrial production methods for oximes, including this compound, often involve the treatment of aldehydes or ketones with hydroxylamine . This classical method is widely used due to its simplicity and efficiency.

Chemical Reactions Analysis

(E)-Pyrimidine-2-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: Oximes can be oxidized to nitrile oxides, which are useful intermediates in organic synthesis.

Reduction: Oximes can be reduced to amines using reducing agents such as hydrosilanes.

Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include hydrosilanes for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-Pyrimidine-2-carbaldehyde oxime has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Industry: Oximes are used in the production of pharmaceuticals and agrochemicals due to their versatile reactivity.

Mechanism of Action

The mechanism of action of (E)-Pyrimidine-2-carbaldehyde oxime involves its ability to form stable complexes with various biological targets. For example, oximes can reactivate acetylcholinesterase by binding to the enzyme and reversing the inhibition caused by organophosphates . This reactivation process involves the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity.

Comparison with Similar Compounds

Similar compounds to (E)-Pyrimidine-2-carbaldehyde oxime include other oximes such as:

Pralidoxime: Used as an antidote for organophosphate poisoning.

Obidoxime: Another acetylcholinesterase reactivator with similar applications.

Methoxime: Known for its antibacterial properties.

What sets this compound apart is its specific structure and reactivity, which make it a valuable intermediate in the synthesis of various heterocyclic compounds and its potential therapeutic applications .

Biological Activity

(E)-Pyrimidine-2-carbaldehyde oxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

Chemical Structure

The molecular formula of this compound is C6H6N2O, and it features a pyrimidine ring substituted with a carbaldehyde oxime group. This structural configuration is crucial for its biological activity.

Synthesis Methods

Synthesis typically involves the reaction of pyrimidine derivatives with hydroxylamine in the presence of an acid catalyst. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance efficiency and reduce environmental impact.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 200 to 800 µg/mL, showing dose-dependent efficacy where higher concentrations resulted in increased antibacterial action .

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent. In a study focusing on various cancer cell lines, this compound demonstrated cytotoxic effects, causing cell cycle arrest at the G2/M phase. The IC50 values varied among different cell lines, indicating selective potency. For instance, in MCF-7 cells, the IC50 was reported at approximately 0.09 µM, suggesting strong antiproliferative effects .

The mechanism underlying its biological activities appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been noted to inhibit VEGFR-2 kinase activity, which is critical in angiogenesis and tumor growth. This inhibition leads to reduced vascularization of tumors and subsequent growth suppression .

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several pyrimidine derivatives, including this compound. Results indicated that compounds with similar structures exhibited enhanced activity against E. coli and S. aureus, supporting the potential for development into therapeutic agents against bacterial infections . -

Cytotoxic Effects on Cancer Cells

In another investigation involving various cancer cell lines such as MCF-7 and A549, this compound was found to induce significant cytotoxicity. The study emphasized its role in disrupting mitotic processes, thereby preventing cancer cell proliferation effectively .

Comparative Analysis

| Compound | Activity Type | IC50/ MIC Values | Cell Line/Bacteria |

|---|---|---|---|

| This compound | Antimicrobial | 200 - 800 µg/mL | S. aureus, E. coli |

| Anticancer | ~0.09 µM | MCF-7 | |

| 4-Aminopyrimidine-5-carboxaldehyde oxime | Anticancer | Varies | Multiple cancer lines |

Properties

Molecular Formula |

C5H5N3O |

|---|---|

Molecular Weight |

123.11 g/mol |

IUPAC Name |

(NZ)-N-(pyrimidin-2-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4- |

InChI Key |

IYKGJZGTTXURLS-YWEYNIOJSA-N |

Isomeric SMILES |

C1=CN=C(N=C1)/C=N\O |

Canonical SMILES |

C1=CN=C(N=C1)C=NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.